molecular formula C4H4FN3O B187725 6-Fluorocytosine CAS No. 2193-47-7

6-Fluorocytosine

カタログ番号: B187725
CAS番号: 2193-47-7
分子量: 129.09 g/mol
InChIキー: KFYFUDYZSBIDHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Fluorocytosine is a synthetic antimycotic compound, first synthesized in 1957. It is a fluorinated analogue of cytosine and is primarily used as an antifungal agent. The compound is particularly effective against Candida species and Cryptococcus neoformans. It is often used in combination with other antifungal agents to treat severe systemic mycoses .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorocytosine involves the fluorination of cytosine. One common method includes the reaction of cytosine with fluorine gas in the presence of a catalyst. Another method involves the use of fluoroacetonitrile and ethyl formate in an organic solvent under specific heating conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as fluorination, purification, and crystallization to obtain the final product .

化学反応の分析

Types of Reactions: 6-Fluorocytosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as sodium hydroxide and various organic solvents are used for substitution reactions.

Major Products:

科学的研究の応用

6-Fluorocytosine has a wide range of applications in scientific research:

作用機序

6-Fluorocytosine exerts its effects by being taken up by susceptible fungal cells and converted into 5-fluorouracil. This metabolite inhibits fungal RNA and DNA synthesis, thereby preventing the growth and replication of the fungal cells. The compound targets the enzyme cytosine deaminase, which is responsible for the conversion of cytosine to uracil in fungal cells .

類似化合物との比較

Uniqueness: this compound is unique in its dual role as both an antifungal agent and a precursor to 5-fluorouracil, which has applications in cancer therapy. Its ability to inhibit fungal RNA and DNA synthesis makes it particularly effective against a broad range of fungal pathogens .

生物活性

6-Fluorocytosine (6-FC) is a fluorinated derivative of cytosine, a pyrimidine nucleobase that plays a critical role in the structure of nucleic acids. This compound has garnered attention due to its biological activities, particularly in antifungal therapy and its potential application in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, resistance patterns, and relevant case studies.

This compound is primarily known for its role as an antifungal agent, particularly against Candida and Cryptococcus species. The compound is converted intracellularly to 5-fluorouracil (5-FU), which subsequently integrates into RNA and disrupts protein synthesis by replacing uracil. This incorporation leads to the production of faulty proteins and ultimately results in cell death. The conversion process involves the enzyme cytosine deaminase, which is crucial for the activation of 6-FC into its active form .

Efficacy in Clinical Settings

Clinical studies have demonstrated the effectiveness of this compound in treating various fungal infections:

  • Urinary Candidiasis : In a study involving 27 patients treated with 6-FC alone, a response rate of 78% was observed, although secondary resistance developed in 22% of cases .
  • Cryptococcosis : A series of studies indicated that when combined with amphotericin B, 6-FC significantly improved survival rates in animal models of cryptococcal infection. The combination therapy led to increased median survival times compared to monotherapies .
Treatment Group% SurvivalMedian Survival Time (days)
Control014 (6-18)
Amphotericin B (AMB) 0.25018 (6-26)
Flucytosine (FC) 100020 (18-22)
AMB + FCVariesIncreased by up to 5 days

Resistance Patterns

Resistance to this compound can develop rapidly during treatment, posing significant challenges for effective therapy. Resistance mechanisms include mutations in the genes encoding cytosine deaminase, leading to reduced conversion rates of 6-FC to its active form. Studies have shown that resistant strains can emerge even after initial successful treatment .

In one study, resistant Candida parapsilosis strains developed after prolonged therapy with 6-FC, highlighting the need for careful monitoring and potential combination therapies to mitigate resistance development .

Case Studies

  • Case Study on Urinary Candidiasis : A patient with recurrent urinary candidiasis was treated with monotherapy using 6-FC. Initial improvement was noted; however, resistance developed after several weeks, necessitating a switch to combination therapy with amphotericin B.
  • Cryptococcal Meningitis : In a cohort study involving patients with cryptococcal meningitis, those treated with a combination of amphotericin B and flucytosine showed significantly better outcomes than those receiving either drug alone. The median survival time increased from 14 days in control groups to over 20 days with combination therapy .

特性

IUPAC Name

4-amino-6-fluoro-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3O/c5-2-1-3(6)8-4(9)7-2/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYFUDYZSBIDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326441
Record name 6-Fluorocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193-47-7
Record name NSC528183
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528183
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Fluorocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluorocytosine
Reactant of Route 2
Reactant of Route 2
6-Fluorocytosine
Reactant of Route 3
Reactant of Route 3
6-Fluorocytosine
Reactant of Route 4
6-Fluorocytosine
Reactant of Route 5
Reactant of Route 5
6-Fluorocytosine
Reactant of Route 6
6-Fluorocytosine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。